molecular formula C11H21N4O8P B1620164 Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine CAS No. 71491-24-2

Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine

Cat. No. B1620164
CAS RN: 71491-24-2
M. Wt: 368.28 g/mol
InChI Key: AVSPMOKNUVRQBF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[2-[(2-amino-1-oxoethyl)amino]-1-oxoethyl]amino]-5-[(1-oxo-2-phosphonoethyl)amino]pentanoic acid is a peptide.

Scientific Research Applications

Antibacterial Effects

  • Inhibition of Escherichia coli L-Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is designed to exploit the oligopeptide permease system of Escherichia coli. It effectively inhibits L-ornithine carbamoyltransferase in E. coli, acting as a bacteriostatic agent at high concentrations. This inhibition is achieved through the tripeptide being split in the cell, allowing for effective inhibition by N-delta-(phosphonoacetyl)-L-ornithine (Penninckx & Gigot, 1979).

Metabolic Impact in Mammals

  • Effects on Growth and Metabolism in Rats : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine, when administered to rat pups, significantly impacted growth. It reduced serum citrulline and arginine while increasing ornithine. This effect on amino acid metabolism highlights its potential for affecting growth and metabolic processes in mammals (Hoogenraad et al., 1985).

Enzymatic Activity Studies

  • Inhibition of Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is a powerful inhibitor of ornithine carbamoyltransferase, demonstrating its potential as a tool for understanding carbamoyl-phosphate metabolism and regulation in ureotelic animals (Mori et al., 1977).

  • Impact on Gene Expression in Yeast : In Saccharomyces cerevisiae, this compound induced arginine limitation, causing increased expression of certain genes. This effect was dependent on GCN4 protein, suggesting a method for studying amino acid limitation effects on gene expression (Kinney & Lusty, 1989).

Structural and Mechanistic Insights

  • Role in Post-translational Modification : Research on N-Acetyl-L-ornithine transcarbamylase, an enzyme relevant in arginine biosynthesis in pathogens, revealed that Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine helps understand the enzyme's structure and its post-translational modifications. This has implications for targeting specific enzymes in pathogen control (Li et al., 2010).

Applications in Disease Research

  • Exploring Treatment Approaches for Retinal Diseases : The compound's potential in modulating amino acid concentrations was considered for treatment strategies in gyrate atrophy of the choroid and retina, a condition involving ornithine-delta-aminotransferase deficiency (Valle et al., 1981).

  • Study of Citrulline and Urea Synthesis : Its use in studying the inhibition of citrulline synthesis in rat liver mitochondria and urea synthesis in hepatocytes provides insights into metabolic processes relevant to certain diseases (Hoogenraad et al., 1979).

properties

CAS RN

71491-24-2

Product Name

Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine

Molecular Formula

C11H21N4O8P

Molecular Weight

368.28 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[(2-phosphonoacetyl)amino]pentanoic acid

InChI

InChI=1S/C11H21N4O8P/c12-4-8(16)14-5-9(17)15-7(11(19)20)2-1-3-13-10(18)6-24(21,22)23/h7H,1-6,12H2,(H,13,18)(H,14,16)(H,15,17)(H,19,20)(H2,21,22,23)/t7-/m0/s1

InChI Key

AVSPMOKNUVRQBF-ZETCQYMHSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O

SMILES

C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O

Canonical SMILES

C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O

Other CAS RN

71491-24-2

sequence

GGX

synonyms

Gly-Gly-PA-Orn
Gly-Gly-PALO
glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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